molecular formula C10H12O3 B8810287 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone CAS No. 29048-54-2

1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone

Cat. No.: B8810287
CAS No.: 29048-54-2
M. Wt: 180.20 g/mol
InChI Key: XMZKXYBXQCAUHQ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a ketone group attached to a propanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

29048-54-2

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H12O3/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,11-12H,1-2H3

InChI Key

XMZKXYBXQCAUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Resorcinol (10.0 g, 91 mmol) and isobutyric acid (8.00 g, 1 eq.) were treated with BF3-etherate (68 mL, 6 eq.) and heated for 1.5 h to 90° C. After cooling the reaction mixture was carefully poured onto 500 mL of 10% aq. NaOAc solution, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness to leave 18.5 g of the title compound as light brown oil.
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500 mL
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Synthesis routes and methods II

Procedure details

Resorcinol (1 eq) was taken up in BF3.OEt2 (6 eq) and isobutyric acid (1 eq) added. The solution was heated for 1.5 hours at 90° C. than allowed to cool to room temperature. The solution was added drop wise to 10% NaOAc (aq) and allowed to stand for 4 hours, before being extracted in to EtOAc. The organic phases were combined and washed with sat. NaHCO3 (aq), then dried over magnesium sulfate, filtered and concentrated in vacuo to give 1-(2,4-dihydroxy-phenyl)-2-methyl-propan-1-one as a red oil which was used without additional purification
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Combine resorcinol (1010 g, 9.17 mol) in boron trifluoride etherate (1.9 L, 15.0 mol) and mechanically stir in a 12-L Morton flask at room temperature. Treat mixture with isobutyryl chloride (880 mL, 8.37 mol), neat, over a 3 hour period via addition funnel, then stir overnight at room temperature. Pour the cooled oil into ˜10 kg of cracked ice and extract twice with ethyl ether (5 L total). Wash organic layers with water, saturated sodium chloride solution, dry with magnesium sulfate, filter, and evaporate filtrate to provide the title compound (1636 g, quantitative yield) as a reddish oil. HPLC Rt=4.29 min; 1H NMR (CDCl3) δ 13.03 (s, 1H), 7.69 (d, J=12.0 Hz, 1H), 6.4 (m, 2H), 3.51 (hept, J=8.0 Hz, 1H), 1.23 (d, J=8.0 Hz, 6H).
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1010 g
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1.9 L
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12-L
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880 mL
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